molecular formula C12H21N3O2 B13590183 [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea

[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea

Cat. No.: B13590183
M. Wt: 239.31 g/mol
InChI Key: QRTGYDDHTIPSHG-UHFFFAOYSA-N
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Description

[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea is a chemical compound with the CAS Number 2408969-52-6 and a molecular formula of C12H21N3O2, corresponding to a molecular weight of 239.31 g/mol . Its structure features a urea group attached to a cyclohexyl ring, which is further substituted with a 2-oxopiperidine moiety. This molecular architecture is of significant interest in medicinal chemistry and biological research. Compounds with structural similarities, particularly those incorporating piperidine and urea pharmacophores, have been investigated as potent inhibitors of the Hedgehog (Hh) signaling pathway, specifically as antagonists of the Smoothened (Smo) receptor . The Hh pathway is a critical signaling cascade with a paramount role in embryonic development, and its aberrant activation is strongly associated with a wide spectrum of malignancies . Therefore, this compound serves as a valuable research tool for scientists studying the mechanisms of Hh pathway activation and its role in various diseases. It is provided as a high-purity material for research applications exclusively. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

[4-(2-oxopiperidin-1-yl)cyclohexyl]urea

InChI

InChI=1S/C12H21N3O2/c13-12(17)14-9-4-6-10(7-5-9)15-8-2-1-3-11(15)16/h9-10H,1-8H2,(H3,13,14,17)

InChI Key

QRTGYDDHTIPSHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2CCC(CC2)NC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 2 Oxopiperidin 1 Yl Cyclohexyl Urea

Synthetic Variations and Scaffold Diversity Generation

Diversity-oriented synthesis (DOS) aims to create structurally complex and diverse small molecules from simple starting materials in an efficient manner. nih.govnih.gov The core structure of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea is amenable to a DOS approach, allowing for systematic modifications at multiple points. Key to this strategy is the use of robust and versatile chemical reactions that can accommodate a wide range of functional groups.

The cyclohexyl ring serves as a central scaffold that can be functionalized to explore the impact of stereochemistry and substituent effects on biological activity. Synthetic strategies for introducing diversity onto the cyclohexyl ring can be envisioned starting from readily available precursors. For instance, the synthesis of analogous 4-amino-4-arylcyclohexanone derivatives has been reported, which could serve as precursors to urea (B33335) formation. nih.gov

One potential approach involves the use of substituted cyclohexanones as starting materials. Variations in the substitution pattern on the cyclohexyl ring can be achieved through several synthetic transformations.

Table 1: Potential Modifications of the Cyclohexyl Ring

Position of Substitution Type of Substituent Potential Synthetic Method Key Intermediates
1Alkyl, ArylGrignard reaction or organolithium addition to a cyclohexanone (B45756) precursor1-Substituted-4-aminocyclohexanol
2 or 3Hydroxyl, Alkoxy, HalogenEnolate chemistry, electrophilic addition to cyclohexene (B86901) precursorsSubstituted cyclohexanone or cyclohexene
4Gem-dimethylAlkylation of a suitable cyclohexanone precursor4,4-Dimethylcyclohexanone

This table presents hypothetical modifications based on general organic synthesis principles, as direct literature for the target compound is unavailable.

Detailed research on related cyclohexyl-containing compounds has shown that analgesic activity can be highly sensitive to the nature and position of substituents on a carbocyclic ring. nih.gov For example, in a series of 4-amino-4-arylcyclohexanones, the introduction of methyl or bromine substituents at the para-position of an aryl ring attached to the cyclohexane (B81311) significantly influenced potency. nih.gov While this example pertains to an aryl substituent, it highlights the principle that even minor modifications to the carbocyclic core can lead to substantial changes in biological properties.

Furthermore, the stereochemistry of the substituents on the cyclohexyl ring is expected to play a crucial role. The synthesis could be designed to selectively produce cis or trans isomers, for example, through stereocontrolled reduction of a ketone or by using stereospecific starting materials.

The 2-oxopiperidine (δ-valerolactam) moiety offers another site for structural diversification. Modifications can include altering the ring size, introducing substituents on the ring, or replacing the piperidinone ring with other heterocyclic systems.

Table 2: Potential Variations of the Piperidinone Moiety

Modification Description Potential Synthetic Method
Ring Size VariationSynthesis of analogues containing pyrrolidinone (5-membered) or azepan-2-one (B1668282) (7-membered) rings.Starting from the corresponding amino acids or their esters (e.g., 4-aminobutyric acid or 6-aminocaproic acid derivatives).
Ring SubstitutionIntroduction of alkyl, aryl, or functional groups at positions 3, 4, 5, or 6 of the piperidinone ring.Use of appropriately substituted δ-amino acids or lactam precursors.
Heteroatom IntroductionReplacement of a methylene (B1212753) group in the piperidinone ring with another heteroatom (e.g., oxygen to form a morpholinone).Synthesis from precursors containing the desired heteroatom.
AromatizationConversion to a pyridinone ring system.Dehydrogenation of the piperidinone ring.

This table presents hypothetical variations based on general organic synthesis principles, as direct literature for the target compound is unavailable.

The synthesis of N-acyl cyclic urea derivatives has been explored, demonstrating that the nitrogen of the cyclic urea can be acylated with various acyl chlorides. researchgate.net While in the target compound the piperidinone is attached via its nitrogen to the cyclohexyl ring, similar principles of N-functionalization could be applied to precursors. For instance, the synthesis of various piperidine (B6355638) derivatives through intra- and intermolecular reactions is well-documented and could be adapted.

Structural Characterization and Theoretical Chemical Studies of 4 2 Oxopiperidin 1 Yl Cyclohexyl Urea

Spectroscopic Characterization Techniques in Chemical Research

Spectroscopic methods are fundamental in the elucidation of the structure of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea, providing detailed information about its atomic connectivity and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide critical data regarding the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the cyclohexane (B81311) ring exhibit complex splitting patterns, indicative of their axial or equatorial positions. The chemical shifts of the protons adjacent to the nitrogen atoms of the piperidinone and urea (B33335) moieties are typically observed in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. The N-H protons of the urea group present as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carbonyl carbons of the piperidinone and urea groups appearing significantly downfield. The carbons of the cyclohexane and piperidinone rings show signals in the aliphatic region, with their specific chemical shifts dependent on their substitution and stereochemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Cyclohexyl CH-N 3.5 - 4.0
Piperidinone N-CH₂ 3.2 - 3.6
Urea NH 5.0 - 6.0
Urea NH₂ 4.5 - 5.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Piperidinone C=O 170 - 175
Urea C=O 155 - 160
Cyclohexyl C-N 50 - 60
Piperidinone N-CH₂ 40 - 50

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and confirm the elemental composition of this compound. The precise mass measurement allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for urea derivatives include cleavage of the C-N bonds of the urea group, potentially leading to the elimination of an isocyanate moiety. researchgate.netnih.gov For piperidine-containing compounds, fragmentation may involve the loss of the side chain. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Investigations

Theoretical studies provide a deeper understanding of the electronic structure, reactivity, and conformational preferences of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. materials.internationalacademicjournals.org DFT calculations can predict the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. nih.govnih.gov

For this compound, DFT studies can reveal the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity. academicjournals.orgnih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclohexane and piperidinone rings means that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable (lowest energy) three-dimensional structures.

The cyclohexane ring can adopt chair, boat, and twist-boat conformations. For a substituted cyclohexane, the chair conformation is generally the most stable, with bulky substituents preferentially occupying the equatorial positions to minimize steric hindrance, known as 1,3-diaxial interactions. openochem.orgmasterorganicchemistry.comlibretexts.orgopenstax.org The relative stability of the conformers where the piperidinone-urea moiety is in an axial versus an equatorial position is a key aspect of its conformational landscape.

Similarly, the piperidinone ring also has conformational flexibility. Molecular modeling techniques can be used to map the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them. researchgate.net This provides a comprehensive picture of the molecule's dynamic behavior in solution.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow denote areas with intermediate or near-zero potential.

For a molecule like this compound, theoretical MEP analysis would likely highlight specific reactive zones:

Negative Potential Regions (Electrophilic Attack Sites): The most electron-rich area is expected to be around the oxygen atom of the urea group's carbonyl (C=O) and the oxygen atom of the 2-oxopiperidinone lactam group. researchgate.net These regions, depicted in red on an MEP map, are the primary sites for interactions with electrophiles and are strong hydrogen bond acceptors.

Positive Potential Regions (Nucleophilic Attack Sites): Electron-deficient regions would be concentrated around the hydrogen atoms of the urea's -NH2 group and the N-H group. researchgate.net These sites, shown in blue, are strong hydrogen bond donors and are susceptible to attack by nucleophiles.

Zero Potential Regions: The cyclohexyl and piperidinyl ring's carbon and hydrogen atoms would likely form a surface of near-zero potential (green), indicating their lower reactivity and lipophilic character. researchgate.net

The interplay of these potentials governs the molecule's interaction with biological targets and other molecules.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics

Molecular Region Predicted Electrostatic Potential Color on MEP Map Predicted Reactivity
Urea Carbonyl Oxygen Highly Negative Red Site for Electrophilic Attack / H-Bond Acceptor
Lactam Carbonyl Oxygen Highly Negative Red Site for Electrophilic Attack / H-Bond Acceptor
Urea Amine Hydrogens (-NH₂) Highly Positive Blue Site for Nucleophilic Attack / H-Bond Donor

Non-covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) are critical in determining the supramolecular structure, crystal packing, and biological activity of molecules. For this compound, the most significant NCIs would be hydrogen bonds, driven by the urea and lactam functionalities.

The urea group is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the C=O group). mdpi.comresearchgate.net Similarly, the lactam in the 2-oxopiperidinone ring provides an additional strong hydrogen bond acceptor site (C=O). nih.gov This combination allows for the formation of extensive and robust hydrogen bonding networks.

Key predicted hydrogen bonding interactions include:

Intermolecular N-H···O=C Bonds: The primary interaction stabilizing the crystal lattice would likely be hydrogen bonds between the N-H groups of the urea moiety of one molecule and the carbonyl oxygen of the urea or lactam group of a neighboring molecule. nih.gov Such interactions often lead to the formation of one-dimensional chains or two-dimensional sheets. iucr.org

Dimer Formation: Urea derivatives frequently form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a stable supramolecular synthon. researchgate.net

Table 2: Predicted Hydrogen Bonding Capabilities

Functional Group Donor/Acceptor Potential H-Bonding Interactions
Urea -NH₂ Donor N-H···O=C (Urea), N-H···O=C (Lactam)
Urea C=O Acceptor C=O···H-N (Urea)

Crystallographic Studies

As no specific crystallographic data for this compound has been published, this section discusses expected structural features based on studies of related compounds. A single-crystal X-ray diffraction study would be necessary to definitively determine its three-dimensional structure, bond lengths, bond angles, and crystal packing.

Based on crystallographic studies of similar N-substituted cyclohexyl urea derivatives, several structural characteristics can be anticipated: iucr.orgresearchgate.net

Cyclohexyl Conformation: The cyclohexyl ring would almost certainly adopt a stable chair conformation to minimize steric strain.

Urea Group Planarity: The urea moiety is typically planar or nearly planar to allow for resonance delocalization.

Supramolecular Assembly: As discussed in the NCI section, the crystal packing would be dominated by intermolecular N-H···O hydrogen bonds, likely forming infinite chains or dimeric structures that further assemble into a three-dimensional network. nih.govresearchgate.net The specific arrangement would define the crystal system and space group. For instance, crystallographic analysis of N,N′-dicyclohexyl-N-(phthaloylglycyl)urea revealed chains of molecules linked by N-H···O hydrogen bonds. iucr.org

A complete crystallographic analysis would provide precise data on unit cell dimensions, atomic coordinates, and the geometric parameters of the hydrogen bonds, confirming the theoretical predictions from MEP and NCI analyses.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N,N′-dicyclohexyl-N-(phthaloylglycyl)urea
1-cyclohexyl-3-(p-tolyl) urea

Structure Activity Relationship Sar Investigations of 4 2 Oxopiperidin 1 Yl Cyclohexyl Urea Analogues

Systematic Structural Modifications and Their Impact on Biological Interactions

The cyclohexyl ring acts as a central scaffold, and its substitution pattern can significantly affect the molecule's conformation and how it fits into a biological target's binding site. Research into related cyclohexyl derivatives has shown that both the position and nature of substituents are critical. nih.govnih.gov For instance, in a series of 1,3-disubstituted cyclohexylmethyl urea (B33335) and amide derivatives, the optimization of the scaffold was a key step in developing potent antagonists. nih.gov Similarly, studies on 4,4-disubstituted cyclohexylbenzamides as 11β-HSD1 inhibitors demonstrated that substitution on the cyclohexyl ring led to potent and selective compounds. nih.gov The stereochemistry of the substituents on the cyclohexyl ring is also a critical factor, as different isomers can adopt distinct spatial arrangements, leading to variations in binding affinity.

Modification on Cyclohexyl RingGeneral Impact on ActivityReference
Positional Isomerism (e.g., 1,3 vs. 1,4) Alters the vector and distance between key pharmacophoric features, significantly impacting receptor binding. nih.gov
Stereochemistry (cis vs. trans) Determines the three-dimensional shape and can be crucial for optimal fit within a binding pocket; one isomer is often significantly more active. nih.gov
Introduction of Substituents Can provide additional interaction points (e.g., hydrogen bonds, hydrophobic interactions), block metabolism, or alter conformation. nih.govnih.gov
Disubstitution (e.g., 4,4-disubstituted) Can lock the ring in a specific conformation, potentially increasing affinity and improving pharmacokinetic properties. nih.gov

The 2-oxopiperidin-1-yl group is a key feature, providing a rigid structure and potential hydrogen bonding interactions via the lactam carbonyl. Modifications to this ring or its point of attachment can probe the steric and electronic requirements of the binding site. In related series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH), a wide variety of substituents on the piperidine (B6355638) nitrogen were well-tolerated by the enzyme. nih.gov This suggests that this part of the molecule may be solvent-exposed and can be modified to fine-tune physical properties without losing potency. nih.gov

For example, replacing the propionyl group on the piperidine nitrogen with other acyl groups or even sulfonyl groups was explored. nih.gov The findings indicated that a range of polar, bulky, and basic groups could be attached to the piperidine nitrogen, away from the core urea pharmacophore, while maintaining or improving activity. nih.gov

Modification on Piperidinone/Piperidine MoietyObservationReference
N-Acyl Group Variation A variety of acyl groups (e.g., acetyl, propionyl, cyclopropanecarbonyl) are generally well-tolerated, suggesting this position can be used to modulate physicochemical properties. nih.gov
Introduction of Polar/Basic Side Chains The addition of polar and basic side chains on the piperidine nitrogen was examined to improve properties like solubility while maintaining potency. nih.gov
Ring Isomers Shifting the attachment point on the piperidine ring (e.g., from 4-yl to 3-yl) would drastically alter the geometry and is expected to have a major impact on activity.N/A

In studies of urea-based inhibitors, the terminal group is often an aromatic ring. Proper substitution on this phenyl ring is crucial for achieving good potency. nih.gov Small, non-polar substituents at the meta or para positions can dramatically increase inhibitory potency compared to an unsubstituted phenyl ring, whereas substitution at the ortho position often has a negative effect. nih.gov Halogen substituents are frequently used to increase polarity and block metabolic degradation. nih.gov

Modification of Urea Linker/Terminal GroupGeneral Impact on ActivityReference
Terminal Aryl Group Substitution Small, hydrophobic para-substituents (e.g., trifluoromethoxy) on a terminal phenyl ring can significantly enhance potency. nih.gov
Ortho vs. Meta/Para Substitution Ortho-substituents on a terminal aryl ring often decrease activity due to steric hindrance, while meta and para substituents are better tolerated. nih.gov
Bioisosteric Replacement of Urea Replacing the urea with a thiourea (B124793), amide, or other bioisostere can alter hydrogen bonding capacity, stability, and overall biological activity. nih.gov
Elongation of the Linker Introducing a spacer (e.g., a methylene (B1212753) group) between the urea and a terminal ring can increase the distance between pharmacophoric elements, which may enhance or decrease activity depending on the target's geometry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For series like piperidyl-cyclohexylurea derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to build a predictive equation.

A typical 3D-QSAR study involves aligning the molecules in a series and then generating fields around them to represent steric and electrostatic properties. In a study on 1-aryl-3-(1-acylpiperidin-4-yl) urea analogues, atom-based 3D-QSAR models were generated. nih.govresearchgate.net Such models can create visual representations, often as colored cubes, that indicate regions where certain properties are favorable (e.g., blue cubes for positive potential) or unfavorable (red cubes for negative potential) for biological activity. researchgate.net These models have been successfully used to validate experimental results and guide the design of new, more potent inhibitors. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. dovepress.comnih.gov This approach is particularly useful in ligand-based design, where the structure of the biological target is unknown. nih.gov

For a series of inhibitors like 1-aryl-3-(1-acylpiperidin-4-yl) ureas, a ligand-based pharmacophore model can be generated from a set of active compounds. nih.gov This model might consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific geometry. The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel molecules that fit the model and are therefore likely to be active. nih.gov This method facilitates "scaffold hopping," where new core structures that still present the key interacting features can be discovered. nih.gov

Insights into Key Structural Features for Desired Bioactivity Profiles

Synthesizing the information from SAR, QSAR, and pharmacophore studies provides a clear picture of the structural features crucial for the bioactivity of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea analogues.

Key insights include:

The Urea Moiety as a Core H-Bonding Unit: The central urea group is fundamental, likely forming critical hydrogen bonds within the active site of a target protein. nih.govnih.gov

Optimal Substitution on Terminal Aromatic Rings: For analogues with a terminal aryl group, para-substitution with small, electron-withdrawing, or hydrophobic groups is often optimal for high potency. nih.gov

The Cyclohexyl Ring as a Rigid Scaffold: The cyclohexyl ring provides a non-planar, rigid scaffold that correctly orients the piperidinone and urea functionalities. Its substitution pattern and stereochemistry are vital for achieving the correct conformation for binding. nih.govnih.gov

These collective insights guide the rational design of new analogues, allowing for the optimization of desired biological activities by making targeted chemical modifications to the core scaffold. rsc.org

Molecular and Cellular Interaction Studies of 4 2 Oxopiperidin 1 Yl Cyclohexyl Urea Pre Clinical Focus

Enzyme Inhibition and Activation Studies (in vitro, non-human systems)

The primary mechanism of action for anticoagulant compounds derived from [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea is the direct inhibition of Factor Xa, a pivotal serine protease in the coagulation cascade. researchgate.net In vitro studies have been crucial in defining the potency, selectivity, and kinetics of this inhibition.

Identification of Potential Enzyme Targets

The principal enzyme target for this class of molecules is activated Factor X (Factor Xa). patsnap.com These compounds are designed as direct inhibitors, meaning they bind directly to the active site of FXa without requiring a cofactor like antithrombin. wikipedia.org This targeted action interrupts both the intrinsic and extrinsic pathways of the coagulation cascade, which effectively reduces the generation of thrombin. patsnap.comwikipedia.org

Extensive selectivity profiling has been conducted to ensure that these inhibitors are highly specific for FXa. For instance, apixaban (B1684502) demonstrates over 30,000-fold greater selectivity for FXa compared to other related human coagulation proteases such as thrombin, plasma kallikrein, and chymotrypsin. ashpublications.orgnih.gov Similarly, rivaroxaban (B1684504) exhibits more than 10,000-fold selectivity for FXa over other serine proteases. jnjmedicalconnect.comahajournals.org This high degree of selectivity minimizes off-target effects and potential interference with other physiological processes. The inhibitors are effective against both free FXa and FXa bound within the prothrombinase complex or associated with clots. nih.govjnjmedicalconnect.comahajournals.org

Kinetic Characterization of Enzyme Modulation

Kinetic studies have revealed that these compounds are potent, competitive, and reversible inhibitors of FXa. The inhibition is concentration-dependent. jnjmedicalconnect.com Detailed kinetic analysis of apixaban's interaction with human FXa showed a rapid onset of inhibition. ashpublications.orgnih.gov

The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the potency of these inhibitors. Apixaban has a Ki of 0.08 nM for human FXa. ashpublications.orgnih.gov Rivaroxaban also shows potent inhibition with a Ki of 0.4 nM for human FXa and an IC50 of 2.1 nM against prothrombinase-bound FXa. jnjmedicalconnect.comahajournals.org The inhibitory effects have been shown to be species-dependent, with varying affinities for FXa from different species like rabbits and rats. ashpublications.orgjnjmedicalconnect.comahajournals.orgnih.gov

Below is a data table summarizing the in vitro enzyme inhibition parameters for prominent derivatives.

CompoundTarget EnzymeInhibition Constant (Ki) (Human)IC50 (Human)SelectivitySpecies Difference in FXa Inhibition (Ki in nM)
Apixaban Factor Xa0.08 nM ashpublications.orgnih.gov50 nM (Thrombin Generation) nih.gov>30,000-fold vs. other proteases nih.govRabbit: 0.16, Rat: 1.3, Dog: 1.7 nih.gov
Rivaroxaban Factor Xa0.4 nM jnjmedicalconnect.comahajournals.org2.1 nM (Prothrombinase) jnjmedicalconnect.comahajournals.org>10,000-fold vs. other proteases jnjmedicalconnect.comahajournals.orgRabbit: 0.8 nM, Rat: 3.4 nM jnjmedicalconnect.comahajournals.org
Betrixaban Factor XaNot specifiedNot specifiedNot specifiedNot specified
Edoxaban (B1671109) Factor XaNot specifiedNot specifiedNot specifiedNot specified

Receptor Binding Affinity and Selectivity Profiling (in vitro, non-human systems)

While the primary mechanism is direct enzyme inhibition, the activity of Factor Xa is also linked to cellular signaling through the activation of Protease-Activated Receptors (PARs). nih.gov Specifically, FXa can activate PAR-1 and PAR-2, which are involved in inflammatory processes. nih.gov Preclinical studies have begun to explore how FXa inhibitors indirectly modulate these receptor-driven pathways. For instance, research on edoxaban has shown that by inhibiting FXa, it can significantly reduce the generation of PAR-2, suggesting an indirect role in modulating this signaling pathway. researchgate.net However, the compounds themselves are not designed to be receptor ligands, and direct binding affinity studies to a wide range of receptors are not the primary focus of their preclinical evaluation.

Cellular Mechanism of Action (in vitro, non-human cell lines)

The effects of this compound derivatives extend to the cellular level, where they modulate signaling pathways and exhibit specific transport characteristics.

Cellular Pathway Modulation and Signal Transduction Analysis

By inhibiting FXa, these compounds can influence cellular signaling cascades that are typically activated by this protease. In human proximal tubular (HK-2) cells, FXa was shown to induce the production of intracellular reactive oxygen species (ROS). nih.gov The FXa inhibitor edoxaban was found to significantly inhibit this FXa-induced ROS production. nih.gov Furthermore, edoxaban demonstrated a direct radical-scavenging activity, suggesting a dual antioxidant effect. nih.gov

In an in vivo model of hepatic ischemia-reperfusion injury, edoxaban treatment was shown to significantly reduce the phosphorylation of ERK 1/2, a key component of the MAPK signaling pathway, which is downstream of PAR-2 activation. researchgate.net This indicates that by blocking FXa, these inhibitors can attenuate inflammatory and injury-related signal transduction pathways. researchgate.net Some studies have also investigated the cytotoxic effects of these compounds on cancer cell lines. One study on HeLa cells found that apixaban exhibited a cytotoxic effect and could reduce cell proliferation at high concentrations. researchgate.net

Cellular Uptake and Intracellular Distribution

The cellular permeability and transport of these compounds are critical for their bioavailability and disposition. In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that edoxaban is a substrate of the efflux transporter P-glycoprotein (P-gp). nih.gov Similarly, rivaroxaban is known to be a substrate for efflux transporters like P-gp and breast cancer resistance protein (BCRP). researchgate.net This interaction with cellular transporters is a key determinant of the drugs' pharmacokinetics. Conversely, edoxaban was found not to be a substrate for uptake transporters like OATP1B1, OAT1, OAT3, or OCT2. nih.gov

The metabolism of these compounds also involves cellular enzyme systems. Rivaroxaban is metabolized by cytochrome P450 enzymes, specifically CYP3A4/5 and CYP2J2. patsnap.comresearchgate.net

Below is a data table summarizing the cellular mechanisms of action for key derivatives.

CompoundCell Line(s) StudiedCellular Pathway ModulationCellular Transport
Edoxaban HK-2 (Human Kidney)Inhibits FXa-induced ROS production; Reduces PAR-2 generation and ERK 1/2 phosphorylation. nih.govresearchgate.netSubstrate of P-glycoprotein (P-gp); Not a substrate for OATP1B1, OAT1, OAT3, or OCT2. nih.gov
Apixaban HeLa (Human Cervical Cancer)Reduces cell proliferation at high concentrations. researchgate.netNot specified
Rivaroxaban Not specifiedMetabolized by CYP3A4/5 and CYP2J2. patsnap.comresearchgate.netSubstrate of P-glycoprotein (P-gp) and BCRP. researchgate.net

Protein-Ligand Interaction Studies (e.g., Molecular Docking and Dynamics)

Protein-ligand interaction studies are crucial in understanding the mechanism of action of a compound. These computational techniques provide insights into how a molecule like this compound might bind to a biological target at the atomic level.

Binding Site Analysis and Interaction Hotspots

Binding site analysis through molecular docking simulations would identify the specific amino acid residues within a target protein that are predicted to interact with this compound. This analysis would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Interaction hotspots are the specific residues that contribute most significantly to the binding energy and are critical for the stability of the ligand-protein complex.

A hypothetical data table illustrating such findings might look like this:

Interaction TypeInteracting ResidueAtom in LigandDistance (Å)
Hydrogen BondTYR 234O (Urea)2.8
Hydrogen BondLYS 180NH (Urea)3.1
HydrophobicILE 290Cyclohexyl Ring3.5
HydrophobicPHE 310Piperidinyl Ring3.9

This table is for illustrative purposes only as no specific data exists for this compound.

Computational Prediction of Binding Affinities

Computational methods are also employed to predict the binding affinity of a ligand for its target protein. This is often expressed as a binding energy value (e.g., in kcal/mol) or as an inhibitory constant (Ki). Lower binding energy values typically indicate a more stable and favorable interaction. Molecular dynamics simulations can further refine these predictions by accounting for the dynamic nature of both the protein and the ligand.

A summary of predicted binding affinities from such a study would typically be presented in a table:

Target ProteinPredicted Binding Energy (kcal/mol)Predicted Inhibitory Constant (Ki) (nM)
Protein X-9.550
Protein Y-7.2800
Protein Z-8.8120

This table is for illustrative purposes only as no specific data exists for this compound.

In the absence of published research, the specific molecular targets and the nature of the interactions for this compound remain undetermined.

Pre Clinical Biological Evaluation of 4 2 Oxopiperidin 1 Yl Cyclohexyl Urea Non Human Models

In Vitro Biological Assays

In vitro assays are the initial step in characterizing the biological activity of a novel compound. These experiments are conducted in a controlled laboratory setting, typically using isolated cells or proteins.

Cell-Based Functional Assays

Cell-based assays are employed to understand a compound's effect on cellular functions. For a molecule like [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea, a typical screening panel might include assays to evaluate its impact on:

Cell Viability and Proliferation: To determine if the compound has cytotoxic or cytostatic effects, it would be tested against a panel of human cancer cell lines. Assays such as the MTT or CellTiter-Glo® assays would quantify the number of viable cells after a defined incubation period.

Signaling Pathway Modulation: Depending on the therapeutic hypothesis, assays could be used to investigate the compound's influence on specific cellular signaling pathways. This could involve reporter gene assays, where the activation of a pathway leads to the expression of a reporter protein, or techniques like Western blotting to measure changes in the phosphorylation status of key signaling proteins.

Receptor Binding and Function: If the compound is designed to interact with a specific cell surface receptor, radioligand binding assays or functional assays measuring downstream signaling events (e.g., calcium mobilization or cAMP production) would be performed.

Enzyme Activity Assays (as relevant to potential target engagement)

If this compound is hypothesized to target a specific enzyme, its inhibitory or activating potential would be assessed. Urea-containing compounds are known to interact with various enzymes, including kinases and hydrolases.

Table 1: Representative Enzyme Activity Assay Formats

Assay TypePrincipleExample Target Classes
Biochemical Assays The compound is incubated with the purified enzyme and its substrate. The formation of product or consumption of substrate is measured, often through a change in fluorescence, absorbance, or luminescence.Kinases, Proteases
Cell-based Target Engagement Assays These assays measure the binding of the compound to its target within intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement.Various

In Vivo Proof-of-Concept Studies in Animal Models (non-human, disease models)

Following promising in vitro data, the compound would be evaluated in animal models of disease to assess its potential therapeutic efficacy.

Model Selection and Rationale

The choice of animal model is dictated by the intended therapeutic application.

Genetically Engineered Models (GEMs): These models, often mice, are genetically modified to mimic human diseases, such as carrying a specific cancer-causing mutation.

Xenograft Models: For oncology research, human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of a compound's effect on human tumors in a living system.

Induced Disease Models: In these models, a disease state is induced through chemical or physical means, for example, inducing inflammation to test an anti-inflammatory agent.

Efficacy Endpoints and Biomarker Analysis (non-human)

The effectiveness of the compound is measured by specific endpoints.

In oncology models, this would typically be the inhibition of tumor growth, which can be measured by calipers or through in vivo imaging techniques.

In inflammatory disease models, endpoints might include a reduction in swelling, changes in inflammatory cytokine levels, or improvement in clinical scores.

Biomarker analysis involves measuring changes in specific molecules (e.g., proteins, genes) in tissues or blood that indicate the compound is hitting its target and having a biological effect.

Pharmacokinetic and Pharmacodynamic Characterization in Pre-clinical Species (ADME without human data)

Pharmacokinetic (PK) studies investigate what the body does to the drug, while pharmacodynamic (PD) studies examine what the drug does to the body. These are critical for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Key Pharmacokinetic Parameters Evaluated in Preclinical Species

ParameterDescription
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.
Metabolite Identification Identifying the major metabolic products of the compound to understand its biotransformation pathways.

These studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species to provide data to predict the compound's behavior in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME) in non-human models

No publicly available data could be found regarding the ADME profile of this compound in any non-human models.

Dose-Response Relationships in pre-clinical models (non-human)

There is no available information from preclinical studies to define the dose-response relationship for this compound.

Analog Design and Optimization Strategies for Enhanced Potency and Selectivity

Lead Optimization Approaches for Urea-Cyclohexyl-Piperidinone Scaffolds

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For urea-cyclohexyl-piperidinone scaffolds, this process typically involves a systematic exploration of the structure-activity relationships (SAR) by modifying different parts of the molecule.

One of the key strategies in the lead optimization of similar urea-based compounds has been the manipulation of the molecular scaffold to identify novel, potent, and orally bioavailable inhibitors of various enzymes. For instance, in the development of stearoyl-CoA desaturase 1 (SCD1) inhibitors, preliminary SAR studies on piperidine-aryl urea-based compounds led to the discovery of potent drug candidates. These studies revealed that specific substitutions on the aryl ring and the piperidine (B6355638) moiety could significantly impact the inhibitory activity. A notable example from these studies is 4-(2-chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide, which demonstrated robust in vivo activity. This highlights the importance of exploring substitutions on both sides of the urea (B33335) linkage in the [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea scaffold.

Furthermore, research on 4-anilinoquinazoline-urea derivatives as dual tyrosine kinase inhibitors of EGFR and VEGFR-2 has shown that the urea moiety plays a crucial role in the molecule's interaction with the target enzymes. Molecular docking studies of these compounds indicated that they might act as type II kinase inhibitors by binding to the DFG-out conformation of the kinase. This suggests that for the this compound scaffold, the urea group is likely a key pharmacophoric feature responsible for critical hydrogen bonding interactions with the biological target.

The optimization of this scaffold would, therefore, involve the synthesis and evaluation of a series of analogs with modifications at three primary locations:

The Cyclohexyl Ring: Alterations to the stereochemistry and substitution patterns on the cyclohexyl ring can influence the molecule's conformation and how it fits into a binding pocket.

The Piperidinone Ring: Modifications to the lactam ring, such as changing the ring size or introducing substituents, can affect both potency and metabolic stability.

The Urea Moiety: While the core urea functionality is often essential for activity, substitutions on the terminal nitrogen can be explored to enhance interactions with the target and improve physicochemical properties.

The following table summarizes potential lead optimization strategies for the urea-cyclohexyl-piperidinone scaffold based on findings from related urea-based inhibitors.

Molecular RegionOptimization StrategyPotential ImpactExample from Related Scaffolds
Aryl/Alkyl group on terminal urea nitrogenSubstitution with various functional groups (e.g., halogens, methoxy, trifluoromethyl)Enhanced binding affinity, improved metabolic stability, altered solubilitySubstituted phenyl rings in 4-anilinoquinazoline (B1210976) ureas to target kinase enzymes. nih.gov
Cyclohexyl linkerIntroduction of substituents, modification of stereochemistry (cis/trans)Improved conformational rigidity, enhanced hydrophobic/hydrophilic interactionsManipulation of cyclic linkers in various inhibitors to optimize spatial orientation.
Piperidinone ringSubstitution at various positions, ring expansion/contractionIncreased potency, modulation of pharmacokinetic propertiesModifications to the piperidine ring in SCD1 inhibitors to improve oral bioavailability. nih.gov

Bioisosteric Replacements in the Urea and Lactam Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, such as potency, selectivity, and metabolic stability, without significantly altering its binding mode to the biological target. This is achieved by replacing a functional group with another that has similar steric and electronic properties.

Urea Moiety Bioisosteres:

The urea functional group is a common pharmacophore in many bioactive molecules, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor. However, urea-containing compounds can sometimes suffer from poor solubility and metabolic instability. Therefore, replacing the urea moiety with a suitable bioisostere can be a viable strategy to overcome these limitations.

Several bioisosteric replacements for the urea group have been successfully employed in drug design. These include:

Thiourea (B124793): The replacement of the carbonyl oxygen with a sulfur atom. While this can alter the hydrogen bonding capacity, it can also lead to improved activity in some cases.

Guanidine: This basic group can form strong ionic interactions and has a different hydrogen bonding pattern compared to urea.

Squaramide: This four-membered ring system can act as a non-classical bioisostere for the urea scaffold. The squaramide moiety can form strong hydrogen bonds and has been used to replace the urea group in various receptor antagonists.

Heterocyclic Rings: Certain heterocyclic rings, such as 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole, can mimic the hydrogen bonding and conformational properties of the urea group.

Lactam Moiety Bioisosteres:

The 2-oxopiperidine (δ-valerolactam) ring in the scaffold also presents opportunities for bioisosteric replacement. The lactam functionality contains an amide bond within a cyclic structure. Modifications here can influence the compound's conformation, stability, and interactions with the target.

Potential bioisosteric replacements for the lactam moiety or parts of it include:

Thiolactams: Replacing the carbonyl oxygen with sulfur can alter the electronic properties and hydrogen bonding capabilities.

Other Cyclic Ketones: Depending on the specific interactions of the lactam carbonyl, it could potentially be replaced by other cyclic ketone systems.

Open-Chain Amides: In some cases, ring-opening the lactam to an acyclic amide could be explored to understand the importance of the cyclic constraint for biological activity.

The following table provides examples of bioisosteric replacements for urea and lactam moieties.

Original MoietyBioisosteric ReplacementRationale for Replacement
UreaThioureaAlters hydrogen bonding capacity and electronic properties.
UreaSquaramideActs as a non-classical bioisostere with strong hydrogen bonding capabilities.
UreaGuanidineIntroduces basicity and different hydrogen bonding patterns.
Lactam (cyclic amide)ThiolactamModifies electronic properties and hydrogen bonding.
Lactam (cyclic amide)Acyclic AmideInvestigates the role of cyclic constraint on activity.

Combinatorial Chemistry and Library Synthesis for Structure-Activity Mapping

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. This approach is particularly useful for exploring the structure-activity relationships (SAR) of a lead scaffold by systematically varying different substituents. For the this compound scaffold, a combinatorial library could be designed to explore a wide range of chemical space and identify analogs with improved properties.

A potential combinatorial synthesis of analogs of this compound could be performed using a multi-step sequence. For instance, two libraries of urea compounds based on a piperidine-4-one scaffold have been successfully synthesized using continuous flow chemistry, demonstrating the feasibility of generating a diverse set of such molecules. This approach allows for the efficient production of numerous drug-like compounds in moderate to high yields. researchgate.net

A combinatorial library for the target scaffold could be constructed by varying three key building blocks:

A diverse set of amines to be coupled with the cyclohexyl isocyanate intermediate, introducing a variety of substituents on the terminal urea nitrogen.

Different substituted cyclohexylamines to explore the impact of substituents on the cyclohexyl ring.

A range of piperidinone derivatives with different substitution patterns.

The synthesis could be carried out on a solid support to facilitate purification or in a parallel solution-phase format. High-throughput screening of the resulting library against a specific biological target would then allow for the rapid identification of active compounds and the elucidation of key SAR trends.

The data obtained from screening the combinatorial library can be used to construct a detailed SAR map. This map would highlight which structural features are critical for activity and which can be modified to improve other properties like solubility or metabolic stability.

The following table illustrates a hypothetical combinatorial library design for the this compound scaffold.

Building BlockPoint of Diversity (R-group)Examples of R-groups
Substituted Aniline/Amine (R1-NH2)R1-H, -CH3, -Cl, -F, -OCH3, -CF3, -pyridyl, -thiophenyl
Substituted CyclohexylamineR2 on cyclohexyl ring-H, -OH, -CH3, -F
Substituted PiperidinoneR3 on piperidinone ring-H, -CH3, -phenyl

Rational Design based on Mechanistic Insights

Rational drug design involves the development of new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism of action. This knowledge-driven approach can lead to the design of highly potent and selective inhibitors. For the this compound scaffold, a rational design strategy would begin with identifying its specific biological target, such as an enzyme or a receptor.

Once the target is known, techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the target in complex with the lead compound or a similar ligand. This structural information provides a detailed picture of the binding site and the key interactions between the ligand and the target.

Based on these mechanistic insights, new analogs can be designed to optimize these interactions. For example, if the urea moiety is found to form crucial hydrogen bonds with the protein backbone, analogs can be designed to strengthen these bonds. Similarly, if a hydrophobic pocket is identified near the cyclohexyl ring, substituents can be added to this ring to create favorable hydrophobic interactions.

Molecular docking and molecular dynamics simulations are powerful computational tools used in rational design to predict the binding modes and affinities of new analogs before they are synthesized. nih.gov These in silico methods can help prioritize the most promising candidates for synthesis, thereby saving time and resources.

For instance, in the design of selective carbonic anhydrase II inhibitors, a rational approach was used to elongate the tail moiety of urea-linked benzenesulfonamide (B165840) analogs. This strategy was based on a detailed analysis of the isoform-specific residues at the outer rim of the active site, leading to compounds with high potency and exceptional selectivity. nih.gov A similar approach could be applied to the this compound scaffold once its biological target and binding mode are elucidated.

The rational design cycle typically involves the following steps:

Identification and validation of the biological target.

Determination of the three-dimensional structure of the target-ligand complex.

Analysis of the binding site and key interactions.

In silico design of new analogs with improved binding properties.

Synthesis and biological evaluation of the designed compounds.

Iterative refinement of the design based on experimental feedback.

Conclusion and Future Research Directions

Summary of Academic Contributions to the Understanding of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea

Academic research specifically focused on the compound this compound is not extensively documented in publicly available literature. However, the broader class of urea (B33335) derivatives has been a subject of significant scientific inquiry. Urea-containing compounds are recognized for their diverse biological activities and are integral to numerous research applications.

In the field of chemistry, urea derivatives are utilized as building blocks for the synthesis of more complex organic molecules. They can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The synthesis of urea derivatives often involves the reaction of an alkyl or aryl isocyanate with a primary amine. nih.gov

From a biological perspective, compounds with urea scaffolds have been investigated for their potential as enzyme inhibitors or receptor modulators. The interaction of these molecules with specific biological targets can lead to a range of effects. For instance, some urea derivatives have been explored for their potential anti-inflammatory and analgesic properties. Furthermore, the structural features of urea-based compounds, such as the presence of specific ring systems, can impart unique steric and electronic properties that influence their biological activity.

Identification of Gaps in Fundamental Academic Knowledge

A significant gap exists in the fundamental academic knowledge specifically concerning this compound. There is a lack of published data on its specific synthesis, characterization, and biological activity. While general synthetic methods for urea compounds are known, the specific reaction conditions and yields for this particular molecule are not detailed in the available literature. nih.gov

Furthermore, its physicochemical properties, such as solubility, stability, and crystal structure, have not been reported. In terms of its biological profile, there is no information on its specific molecular targets, mechanism of action, or potential therapeutic applications. The broader understanding of how the combination of the 2-oxopiperidinyl group and the cyclohexylurea (B1359919) moiety influences its biological activity remains to be elucidated.

Proposed Future Research Avenues in Synthetic Chemistry

Future research in the synthetic chemistry of this compound could focus on several key areas. A primary avenue would be the development and optimization of a robust and efficient synthetic route to the compound. This would involve a detailed investigation of various starting materials, reagents, and reaction conditions to achieve high yields and purity. The synthesis of a series of related analogs with modifications to the cyclohexyl or piperidinyl rings could also be explored to establish structure-activity relationships (SAR).

Further synthetic studies could involve the exploration of diverse chemical transformations of the this compound scaffold. For example, derivatization of the urea functional group or modifications to the lactam ring could lead to the creation of a library of novel compounds with potentially interesting chemical and biological properties. The development of asymmetric synthetic methods to access specific stereoisomers of the compound would also be a valuable contribution, as different isomers may exhibit distinct biological activities.

Potential for Further Pre-clinical Exploration of Related Chemical Space (non-human, non-clinical applications)

The chemical space around this compound holds potential for further pre-clinical exploration in non-human, non-clinical applications. Given that various urea derivatives have been investigated for their biological activities, it would be logical to screen this compound and its analogs in a variety of in vitro and in vivo models.

For instance, related urea-containing compounds have been studied as potential inhibitors of enzymes such as soluble epoxide hydrolase. nih.gov Therefore, this compound could be evaluated for its inhibitory activity against a panel of enzymes to identify potential molecular targets. Additionally, considering the investigation of other urea derivatives as antimicrobial and anticancer agents, this compound could be tested in relevant non-human, non-clinical assays to assess its potential in these areas. nih.govmdpi.com Such exploratory studies would be crucial in determining if this chemical scaffold warrants further investigation for any specific biological application.

Broader Implications for Chemical Biology and Medicinal Chemistry Research (excluding clinical human applications)

The study of this compound and its analogs could have broader implications for the fields of chemical biology and medicinal chemistry research, outside of direct human clinical applications. The exploration of this chemical scaffold could contribute to a better understanding of the principles of molecular recognition. By designing and synthesizing a library of related compounds and evaluating their interactions with various biological targets, researchers can gain insights into the structural requirements for binding and activity.

This knowledge can be applied to the design of novel chemical probes to study biological processes or as starting points for the development of new research tools. For example, if a derivative of this compound is found to be a potent and selective inhibitor of a particular enzyme, it could be developed into a valuable tool for studying the function of that enzyme in cellular pathways. Furthermore, the synthetic methodologies developed for this class of compounds could be applicable to the synthesis of other complex molecules of interest in chemical biology and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling cyclohexylamine derivatives with 2-oxopiperidin-1-yl precursors via urea-forming reagents like carbonyldiimidazole (CDI). Key variables include solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios. For example, excess CDI improves urea bond formation but may require rigorous purification to remove byproducts . Yield optimization can be achieved through factorial design experiments, testing variables like pH and catalyst presence .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm cyclohexyl and piperidinone moieties. Key peaks include δ ~4.0 ppm (cyclohexyl CH2_2-N) and δ ~170 ppm (urea carbonyl) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 295.2 (C12_{12}H21_{21}N3_3O2_2). Deviations >0.1 Da suggest impurities or incorrect adduct formation .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 220 nm) to assess purity. Gradient elution (5–95% acetonitrile in water) resolves urea derivatives from unreacted amines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity and stability of this compound in aqueous environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy changes for hydrolysis pathways. Solvent models (e.g., COSMO-RS) assess water’s role in urea bond cleavage.
  • Molecular Dynamics (MD) : Simulate interactions with water molecules over 100-ns trajectories to identify hydrogen-bonding patterns that stabilize the compound .
  • Validation : Compare simulated degradation rates with experimental HPLC data under varying pH conditions .

Q. What experimental strategies resolve contradictions in solubility data for this compound across different studies?

  • Methodological Answer :

  • Controlled Replication : Standardize solvents (e.g., USP-grade DMSO) and temperature (25°C ± 0.1°C) to minimize variability.
  • Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify outliers.
  • Statistical Analysis : Apply ANOVA to datasets from independent labs, isolating factors like particle size or equilibration time .

Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound while minimizing off-target effects?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs with homology to known urea-binding proteins. Use databases like ChEMBL for structure-activity relationship (SAR) templates.
  • Assay Optimization :
  • High-Throughput Screening (HTS) : Employ fluorescence polarization assays at 10 µM compound concentration.
  • Counter-Screens : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • Data Interpretation : Apply machine learning (e.g., Random Forest) to distinguish true hits from assay artifacts .

Q. What methodologies enable the integration of this compound into cross-disciplinary studies, such as materials science or neuropharmacology?

  • Methodological Answer :

  • Materials Science : Functionalize metal-organic frameworks (MOFs) with the compound via post-synthetic modification. Characterize adsorption capacity using BET surface area analysis .
  • Neuropharmacology : Use microdialysis in rodent models to measure extracellular dopamine levels after intraperitoneal administration (dose range: 1–10 mg/kg). Pair with LC-MS/MS for pharmacokinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.